![molecular formula C9H6F3N3O2 B2883415 7-Methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid CAS No. 1782824-90-1](/img/structure/B2883415.png)
7-Methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid
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Overview
Description
The compound “7-Methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid” is a type of pyrazolo[1,5-a]pyrimidine derivative . Pyrazolo[1,5-a]pyrimidines are a large family of N-heterocyclic compounds that have significant impact in medicinal chemistry and material science due to their photophysical properties .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines has been widely studied. Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .Molecular Structure Analysis
The molecular formula of “7-Methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid” is C9H6F3N3O2 . The pyrazolo[1,5-a]pyrimidine structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings .Chemical Reactions Analysis
Pyrazolo[1,5-a]pyrimidines have been identified as strategic compounds for optical applications due to several key characteristics such as their simpler and greener synthetic methodology . The arylation (heteroarylation) strategy can be performed using a wide variety of aryl and heteroaryl boronic acids .Scientific Research Applications
Fluorescent Molecules for Studying Intracellular Processes
Pyrazolo[1,5-a]pyrimidines (PPs) have been identified as strategic compounds for optical applications due to their simpler and greener synthetic methodology . They are crucial tools for studying the dynamics of intracellular processes . Their tunable photophysical properties make them suitable for this purpose .
Chemosensors
The same family of PPs can also be used as chemosensors . Their heteroatoms (B, N, O or S) make them potential chelating agents for ions .
Organic Materials Progress
PPs have been used in the progress of organic materials . Their significant photophysical properties have attracted a great deal of attention in material science .
Solid-State Emitters
PPs bearing simple aryl groups allow good solid-state emission intensities . Thus, solid-state emitters can be designed by proper structural selection .
Antitumor Scaffold
Functional Pyrazolo[1,5-a]pyrimidines have been used as an antitumor scaffold . They have a high impact in medicinal chemistry and have attracted a great deal of attention due to their significant properties .
Enzymatic Inhibitory Activity
These compounds have shown potential in enzymatic inhibitory activity . This could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .
Mechanism of Action
Target of Action
Compounds with a similar pyrazolo[1,5-a]pyrimidine structure have been identified as strategic compounds for optical applications .
Mode of Action
It is known that the photophysical properties of similar pyrazolo[1,5-a]pyrimidine compounds can be tuned by electron-donating groups (edgs) at position 7 on the fused ring, which improve both the absorption and emission behaviors .
Biochemical Pathways
Similar pyrazolo[1,5-a]pyrimidine compounds have been used in a variety of applications, including studying the dynamics of intracellular processes, chemosensors, and the progress of organic materials .
Result of Action
Similar pyrazolo[1,5-a]pyrimidine compounds have been identified as strategic compounds for optical applications due to their tunable photophysical properties .
Action Environment
It is known that similar pyrazolo[1,5-a]pyrimidine compounds have tunable photophysical properties, suggesting that their action may be influenced by environmental conditions .
Future Directions
Pyrazolo[1,5-a]pyrimidines have attracted a great deal of attention in material science recently due to their significant photophysical properties . They have been identified as strategic compounds for optical applications . The discussion highlights their anticancer potential and enzymatic inhibitory activity, which hopefully could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .
properties
IUPAC Name |
7-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3N3O2/c1-4-2-5(8(16)17)13-7-3-6(9(10,11)12)14-15(4)7/h2-3H,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAPJVSORZWEXED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC(=NN12)C(F)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid | |
CAS RN |
1782824-90-1 |
Source
|
Record name | 7-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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